3-Bromo-6-pyridin-4-yl-pyridazine
Description
Contextual Importance of Pyridazine (B1198779) Core Structures in Contemporary Chemical Research
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a structure of considerable interest in medicinal chemistry, agrochemicals, and materials science. nih.govscholarsresearchlibrary.comwikipedia.org Its unique physicochemical properties make it a valuable scaffold in drug design. nih.govnih.gov The pyridazine core is characterized by weak basicity, a high dipole moment that facilitates π-π stacking interactions, and a robust capacity for dual hydrogen bonding, which is crucial for molecular recognition and drug-target interactions. nih.govnih.govscilit.com
Unlike the more common phenyl ring, the pyridazine structure is less lipophilic, a desirable trait for improving the pharmacokinetic profile of drug candidates. nih.gov The inherent polarity of the pyridazine ring and its potential to reduce interactions with proteins like the hERG potassium channel add to its value in developing safer therapeutics. nih.gov The recent FDA approval of drugs like relugolix (B1679264) and deucravacitinib, both of which incorporate a pyridazine ring, underscores the growing importance of this heterocycle in pharmaceuticals. nih.govnih.gov
Pyridazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. scholarsresearchlibrary.comacs.org This diverse pharmacological profile has established the pyridazine nucleus as a "privileged structure" in the quest for novel therapeutic agents. scholarsresearchlibrary.comajrconline.org
Table 1: Comparative Physicochemical Properties of Pyridazine and Related Heterocycles
| Compound | Formula | Molar Mass (g/mol) | Boiling Point (°C) | pKa | Dipole Moment (D) |
|---|---|---|---|---|---|
| Pyridazine | C₄H₄N₂ | 80.09 | 208 | 2.0 | 3.9 - 4.1 |
| Pyridine (B92270) | C₅H₅N | 79.10 | 115.2 | 5.23 | 2.2 |
| Pyrimidine | C₄H₄N₂ | 80.09 | 123-124 | 1.1 | 2.3 |
| Pyrazine | C₄H₄N₂ | 80.09 | 115 | 0.37 | 0 |
| Benzene | C₆H₆ | 78.11 | 80.1 | - | 0 |
Data compiled from various sources. nih.govwikipedia.orgwikipedia.org
Strategic Role of Bromine Substitution in Pyridazine Scaffolds for Chemical Functionalization
Halogenated derivatives, particularly brominated pyridazines, serve as versatile and crucial building blocks in organic synthesis. The bromine atom acts as a highly effective leaving group, enabling a wide range of subsequent chemical modifications. This strategic placement of a bromine atom is a cornerstone for the diversification of the pyridazine core. acs.orgorganic-chemistry.org
The C-Br bond in a bromopyridazine is readily activated for various transformations, most notably palladium-catalyzed cross-coupling reactions. researchgate.netnobelprize.org Techniques such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings allow for the efficient formation of new carbon-carbon and carbon-heteroatom bonds at the brominated position. organic-chemistry.orgresearchgate.net This methodology provides a powerful and regioselective route to synthesize complex, polyfunctionalized pyridazine derivatives that would be difficult to access through other means. organic-chemistry.orgacs.orgnih.govresearchgate.net
Furthermore, bromo-pyridazines are amenable to halogen-magnesium exchange reactions, which generate Grignard-type reagents. These intermediates can then be quenched with a variety of electrophiles to introduce diverse functional groups onto the pyridazine ring. acs.org The ability to selectively functionalize the pyridazine scaffold via its bromo-derivative is a testament to the strategic importance of this halogenated intermediate in constructing molecular libraries for screening in drug discovery and materials science. organic-chemistry.orgnih.govresearchgate.net For instance, the synthesis of 3-bromo-pyridazines via a Lewis acid-mediated inverse electron demand Diels-Alder reaction has been shown to produce valuable intermediates that can be further diversified through these cross-coupling reactions. organic-chemistry.orgorganic-chemistry.orguzh.ch
Overview of Research Trajectories for 3-Bromo-6-pyridin-4-yl-pyridazine and Related Analogues
The specific compound, this compound, represents a confluence of the versatile pyridazine core and the widely recognized pyridine moiety. Research into this compound and its analogues is driven by the potential to create novel molecules with unique biological activities and material properties.
The synthesis of such 3-bromo-6-aryl-pyridazines is a key area of investigation. A common strategy involves the palladium-catalyzed Suzuki coupling between a dihalopyridazine (e.g., 3,6-dichloropyridazine (B152260) or 3,6-dibromopyridazine) and a pyridineboronic acid. The reactivity of the halogens can often be controlled to achieve monosubstitution, yielding the desired product. The synthesis of 3-amino-6-aryl-pyridazines, for example, has been explored for developing selective CB2 agonists for treating inflammatory pain. nih.gov
Research trajectories for these compounds are heavily influenced by the established pharmacological importance of both the pyridazine and pyridine rings. ajrconline.orgnih.gov Analogues of this compound are being investigated as potential inhibitors of protein kinases, a critical target in cancer therapy. acs.org The hybridization of the pyridazine ring with other pharmacophoric groups is a common design strategy to develop new targeted inhibitors. acs.org The exploration of these molecules extends to their potential use in creating advanced materials, where the rigid, aromatic, and electron-deficient nature of the pyridazine-pyridine system can lead to interesting optical and electronic properties. a2bchem.com The ongoing research into compounds like this compound highlights a dynamic field focused on leveraging the principles of medicinal and synthetic chemistry to create novel and functional molecules.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-pyridin-4-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c10-9-2-1-8(12-13-9)7-3-5-11-6-4-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOZZDHJWYORET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=CC=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 3 Bromo 6 Pyridin 4 Yl Pyridazine
Precursor Synthesis Strategies for Pyridazine (B1198779) and Pyridine (B92270) Moieties
The efficient synthesis of 3-Bromo-6-pyridin-4-yl-pyridazine relies heavily on the availability of appropriately functionalized pyridazine and pyridine precursors. Various synthetic routes have been developed to access these essential building blocks.
Synthesis of Halogenated Pyridazine Intermediates
The preparation of halogenated pyridazines is a critical first step. A common approach involves the transformation of pyridazinone derivatives. For instance, 3,6-dichloropyridazine (B152260) can be synthesized and subsequently used as a starting material. google.com This intermediate can then undergo a series of reactions, including chlorination to form 3,4,6-trichloropyridazine, followed by hydrolysis and subsequent bromination to yield a brominated pyridazine core. google.com
Another strategy involves the inverse electron-demand Diels-Alder (iEDDA) reaction. organic-chemistry.orguzh.chorganic-chemistry.org This method utilizes 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers, mediated by a Lewis acid like boron trifluoride, to produce functionalized pyridazines, including 3-bromo-pyridazines, with high regioselectivity. organic-chemistry.orguzh.chorganic-chemistry.org The reaction is notable for its mild conditions and the ability to tolerate a range of functional groups. organic-chemistry.org
Furthermore, pyridazine derivatives can be accessed through the condensation of dicarbonyl compounds with hydrazine (B178648) hydrate (B1144303). nih.govliberty.edu For example, a Friedel-Crafts acylation followed by cyclization with hydrazine hydrate can yield a pyridazinone, which can then be halogenated. nih.gov
Synthesis of Substituted Pyridine Intermediates
The synthesis of the substituted pyridine moiety, specifically a pyridine-4-yl derivative, can be achieved through various established methods. One-step convergent methods have been developed for the synthesis of pyridine derivatives from N-vinyl and N-aryl amides. organic-chemistry.org These reactions often involve amide activation followed by the addition of a π-nucleophile and subsequent annulation. organic-chemistry.org
Other approaches include the cycloisomerization of 3-azadienynes catalyzed by ruthenium and the cycloaddition of azoalkenes with electron-neutral olefins. organic-chemistry.orgresearchgate.net Additionally, various one-pot syntheses have been reported, such as the reaction of aldehydes, phosphorus ylides, and propargyl azide, which proceeds through a cascade of reactions to form polysubstituted pyridines. organic-chemistry.org The choice of method often depends on the desired substitution pattern and the availability of starting materials. For the synthesis of this compound, a key intermediate is often a pyridineboronic acid or a related organometallic reagent, which is then used in a cross-coupling reaction.
Carbon-Carbon Bond Formation Methodologies
The crucial step in the synthesis of this compound is the formation of the carbon-carbon bond between the pyridazine and pyridine rings. Palladium-catalyzed cross-coupling reactions are the most widely employed and effective methods for this transformation.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts, in combination with various ligands and bases, facilitate the efficient coupling of a halogenated pyridazine with a pyridine-derived organometallic reagent. libretexts.org These reactions are valued for their mild conditions, high functional group tolerance, and broad applicability. libretexts.orgnih.gov
The Suzuki-Miyaura coupling is a prominent and versatile method for forming the C-C bond in the target molecule. organic-chemistry.orgnih.govlibretexts.orgnih.govrsc.orgbeilstein-journals.org This reaction typically involves the coupling of a bromo-pyridazine with a pyridineboronic acid or its ester derivative in the presence of a palladium catalyst and a base. nih.govnih.govrsc.org
Commonly used catalyst systems include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in conjunction with a base such as sodium carbonate. nih.govrsc.org The reaction is often carried out in a mixed solvent system, for example, a combination of DME, ethanol, and water. nih.gov The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. For instance, palladacycle catalysts have been developed that offer thermal stability and are less sensitive to air and water. libretexts.org
The regioselectivity of the Suzuki-Miyaura coupling is a critical consideration, especially when dealing with di- or poly-halogenated pyridazines. rsc.org The position of the coupling can be influenced by the electronic and steric effects of the substituents on the pyridazine ring. rsc.org
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling in Pyridazine Synthesis
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/Ethanol/H₂O | 80 | 14-28 | nih.gov |
| Pd(OAc)₂ | XPhos | - | - | - | - | researchgate.net |
| CataXCium A Pd G3 | - | - | - | - | Good to Excellent | nih.gov |
This table presents a selection of reported conditions and is not exhaustive.
The Sonogashira coupling, which traditionally forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, can be adapted for the synthesis of pyridazine derivatives. organic-chemistry.orgresearchgate.netresearchgate.netwikipedia.orgacs.orgacs.org While not the primary route to this compound, the principles of this reaction are relevant to the broader field of pyridazine functionalization. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.org
In the context of preparing precursors or analogues, a 3-bromo-pyridazine can be coupled with a suitable terminal alkyne. organic-chemistry.org The resulting alkynyl-pyridazine could then potentially be further modified to introduce the pyridine ring. The Sonogashira reaction is known for its mild reaction conditions and has been successfully applied in the synthesis of complex molecules. wikipedia.org Copper-free Sonogashira protocols have also been developed to address concerns about copper toxicity. acs.orgacs.org
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds. wikipedia.org While typically employed for synthesizing aryl amines from aryl halides, its principles can be adapted for constructing nitrogen-containing heterocyclic systems. wikipedia.orgresearchgate.net In the context of this compound synthesis, this strategy would involve the coupling of an amine with a suitable pyridazine precursor.
The reaction generally requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govlibretexts.org The choice of ligand is critical and can significantly influence the reaction's efficiency. nih.gov For instance, sterically hindered phosphine ligands have proven effective in many cases. wikipedia.org The selection of the base, such as sodium tert-butoxide, and the solvent, often a non-polar one like toluene, are also key parameters for optimization. nih.govlibretexts.org The development of various generations of catalyst systems has expanded the scope of this reaction to a wide range of substrates and milder conditions. wikipedia.org
Table 1: Key Components in Buchwald-Hartwig Amination
| Component | Function | Common Examples |
| Palladium Precatalyst | Facilitates the catalytic cycle | Pd₂(dba)₃, [Pd(allyl)Cl]₂ nih.govchemspider.com |
| Phosphine Ligand | Stabilizes the palladium center and influences reactivity | XPhos, RuPhos, t-BuXPhos nih.gov |
| Base | Activates the amine and facilitates the catalytic cycle | Sodium tert-butoxide, Cesium carbonate libretexts.org |
| Solvent | Provides the reaction medium | Toluene, Dioxane libretexts.org |
Heck Reaction Applications
The Heck reaction is another palladium-catalyzed cross-coupling reaction, primarily used to form carbon-carbon bonds between an unsaturated halide and an alkene. While direct application to form the C-N bond in this compound is not typical, the Heck reaction can be instrumental in synthesizing precursors. For example, it can be used in the synthesis of substituted pyridines which can then be further functionalized. Double Heck cross-coupling reactions of dibrominated pyridines have been reported, showcasing the versatility of this method in building complex heterocyclic structures.
Non-Catalytic Coupling Approaches
Direct Bromination of 5-(pyridin-4-yl)pyridazine
A straightforward approach to synthesizing this compound involves the direct bromination of a 5-(pyridin-4-yl)pyridazine precursor. This electrophilic substitution reaction typically utilizes bromine in a suitable solvent like acetic acid. The pyridin-4-yl group directs the incoming bromine to the 3-position of the pyridazine ring. Following the reaction, purification methods such as recrystallization or chromatography are necessary to isolate the desired product in high purity. It is important to note that direct bromination of pyridines can be challenging and often requires harsh conditions, such as high temperatures, and may result in a mixture of products. researchgate.net
Cyclization and Ring-Forming Reactions
Cyclization reactions provide an alternative and often highly efficient pathway to construct the pyridazine ring system.
Inverse-Electron Demand Diels-Alder (iEDDA) Cycloadditions
The inverse-electron demand Diels-Alder (iEDDA) reaction is a powerful tool for the synthesis of pyridazines. acs.orgacs.orgoup.com This reaction involves the cycloaddition of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile. nih.govorganic-chemistry.orgrsc.org The resulting cycloadduct then undergoes a retro-Diels-Alder reaction, typically with the extrusion of a small molecule like nitrogen gas, to form the aromatic pyridazine ring. rsc.org
This methodology offers a high degree of control over the substitution pattern of the resulting pyridazine. uzh.ch For the synthesis of this compound, a suitably substituted tetrazine could be reacted with a dienophile containing the pyridin-4-yl moiety. The use of Lewis acids, such as boron trifluoride, can mediate these reactions, allowing them to proceed under mild conditions with high regioselectivity. organic-chemistry.org The iEDDA reaction has been successfully employed for the synthesis of various functionalized pyridazines, including 3-bromo-pyridazines. organic-chemistry.orgorganic-chemistry.org
Table 2: Components of the iEDDA Reaction for Pyridazine Synthesis
| Component | Role | Example |
| Diene | Electron-deficient component | 1,2,4,5-tetrazines acs.orgnih.gov |
| Dienophile | Electron-rich component | Alkenes, Alkynes, Silyl enol ethers acs.orgoup.comorganic-chemistry.org |
| Catalyst/Mediator | Activates the diene | Boron trifluoride organic-chemistry.org |
Condensation Reactions for Pyridazine Ring Formation
A classical and widely used method for synthesizing the pyridazine ring involves the condensation reaction between a 1,4-dicarbonyl compound and hydrazine or its derivatives. researchgate.netbaranlab.org The reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which is then oxidized to the aromatic pyridazine. organic-chemistry.org
To synthesize this compound using this approach, a 1,4-dicarbonyl precursor bearing the pyridin-4-yl group and a bromine atom at the appropriate positions would be required. The choice of the specific 1,4-dicarbonyl compound and the reaction conditions, including the oxidizing agent, are crucial for the success of this synthesis. Variations of this method, such as the reaction of β,γ-unsaturated hydrazones, have also been developed to provide access to pyridazine derivatives. organic-chemistry.org
Regioselectivity and Stereocontrol in Synthetic Pathways
Achieving the desired regioselectivity is a critical aspect of synthesizing this compound. In palladium-catalyzed reactions, the choice of ligand plays a pivotal role in directing the coupling to the desired position. Similarly, in iEDDA reactions, the electronic and steric properties of the substituents on both the diene and dienophile dictate the regiochemical outcome of the cycloaddition. organic-chemistry.orgrsc.org Theoretical calculations can often predict the favored regioisomer. oup.com
For condensation reactions, the structure of the starting 1,4-dicarbonyl compound inherently defines the substitution pattern of the resulting pyridazine. Direct bromination relies on the directing effects of the existing substituent on the pyridazine ring. Stereocontrol is generally not a factor in the synthesis of the planar aromatic ring of this compound itself. However, if chiral centers are present in the starting materials or introduced during the synthesis of precursors, their control would be essential.
Analysis of Regiochemical Outcomes
The regiochemistry of the pyridazine ring formation is a critical aspect of the synthesis of this compound and its derivatives. A highly effective and regioselective method is the Lewis acid-mediated inverse electron demand Diels-Alder (iEDDA) reaction between a 3-monosubstituted s-tetrazine and a silyl enol ether. organic-chemistry.orgorganic-chemistry.org This approach provides functionalized 3-bromo-pyridazines with a high degree of regiocontrol. organic-chemistry.orgorganic-chemistry.org
In this transformation, the reaction of 3-bromotetrazine with silyl enol ethers, catalyzed by a Lewis acid such as boron trifluoride (BF₃), proceeds under mild conditions to yield the desired pyridazine. organic-chemistry.org Research has demonstrated that with 1-monosubstituted silyl-enol ethers, exclusive regioselectivity is achieved. uzh.ch The alternative isomer is reportedly never observed in these cases, highlighting the robustness of this method in controlling the final substitution pattern of the pyridazine core. uzh.ch
Mechanistic studies indicate that the boron trifluoride coordinates with the tetrazine, activating it for the cycloaddition reaction. organic-chemistry.org This is followed by a radical-free pathway involving selective nitrogen loss to form the pyridazine ring. organic-chemistry.org The resulting 3-bromo-pyridazines can then be subjected to further functionalization, such as Suzuki-Miyaura cross-coupling, to introduce the pyridin-4-yl group at the 6-position, thereby completing the synthesis of the target molecule with excellent regioselectivity. organic-chemistry.org
Strategies for Enantioselective or Diastereoselective Synthesis
While the pyridazine core of this compound is planar and achiral, the introduction of chiral centers could be envisaged through substitution on the pyridine ring or by creating a chiral axis. However, based on the available research, specific strategies for the direct enantioselective or diastereoselective synthesis of derivatives of this compound are not widely reported.
General methodologies for creating chiral nitrogen-containing heterocycles often involve asymmetric catalysis. For instance, rhodium-catalyzed asymmetric reactions have been successfully employed for the synthesis of enantioenriched 3-substituted piperidines from pyridine precursors. nih.gov Such a process involves the partial reduction of a pyridine, followed by a highly regio- and enantioselective Rh-catalyzed carbometalation. nih.gov While this applies to piperidines rather than pyridazines, it illustrates a potential strategy that could, in principle, be adapted for creating chiral derivatives if a suitable prochiral pyridazine substrate were designed.
Process Efficiency and Scalability Considerations
Optimizing the synthesis of this compound for efficiency and scalability is crucial for its potential applications in medicinal chemistry and materials science. Key areas of focus include the adoption of advanced heating technologies and the development of robust, scalable reaction protocols.
Microwave-Assisted Synthesis Enhancements
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including pyridazine and pyridine derivatives. nih.govmdpi.com This technique offers significant advantages over conventional heating methods, primarily by reducing reaction times and often improving product yields. nih.govmdpi.comarkat-usa.org For example, in the synthesis of various pyridothiazines and isothiazolopyridines, microwave-assisted conditions led to higher yields in shorter timeframes compared to traditional methods. nih.govmdpi.com Similarly, a one-pot, three-component synthesis of thiazolyl-pyridazinediones under microwave irradiation was noted for its high efficiency and short reaction times. nih.gov
The benefits of microwave heating stem from the direct and efficient transfer of energy to the polar molecules in the reaction mixture, leading to rapid temperature increases and enhanced reaction rates. This can be particularly advantageous in the synthesis of this compound, potentially accelerating either the initial pyridazine ring formation or the subsequent cross-coupling step.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles
| Method | Compound Type | Reaction Time | Yield | Reference |
| Conventional | Pyridothiazine Derivative | Several hours | 68% | mdpi.com |
| Microwave | Pyridothiazine Derivative | 5 minutes | 90% | mdpi.com |
| Conventional | Oxazine Derivative | Not specified | Lower | arkat-usa.org |
| Microwave | Oxazine Derivative | Reduced | Improved | arkat-usa.org |
This table presents data for structurally related compounds to illustrate the general enhancements offered by microwave synthesis.
Industrial Production Methods and Optimization
For the synthesis of this compound to be viable on an industrial scale, the chosen synthetic route must be both practical and scalable. The Lewis acid-mediated inverse electron demand Diels-Alder (iEDDA) reaction is noted as a methodology that offers a practical and scalable approach to producing 3-bromo-pyridazines. organic-chemistry.org
Key factors for optimizing this process for large-scale production include:
Parameter Optimization: Fine-tuning of reaction parameters such as solvent, Lewis acid concentration, and temperature is essential to maximize yield and throughput. organic-chemistry.org
Reagent Availability and Cost: The commercial availability and cost of starting materials, like the corresponding s-tetrazine and silyl enol ether, are critical considerations for industrial applications.
Downstream Processing: The scalability of subsequent functionalization steps, such as the Suzuki-Miyaura coupling to install the pyridin-4-yl moiety, and the purification of the final product are equally important. organic-chemistry.org
The robustness of the iEDDA reaction, which tolerates a variety of functional groups, and the demonstration of its utility on a larger laboratory scale suggest its potential for successful industrial implementation. organic-chemistry.orguzh.ch
Reactivity and Chemical Transformations of 3 Bromo 6 Pyridin 4 Yl Pyridazine
Halogen-Based Derivatization Reactions
The bromine atom on the pyridazine (B1198779) ring is the most prominent site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.
Further Cross-Coupling Reactivity at Bromine Position
The carbon-bromine bond in 3-Bromo-6-pyridin-4-yl-pyridazine is amenable to several palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups.
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the halo-pyridazine with an organoboron compound. For instance, the reaction of 3-bromo-6-(substituted-phenyl)pyridazines with boronic acids can be used to synthesize various 3,6-disubstituted pyridazine derivatives. acs.org Microwave-assisted Suzuki-Miyaura reactions have also been shown to be effective. researchgate.net
Sonogashira Coupling: This coupling reaction introduces alkynyl groups by reacting the bromo-pyridazine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This method is valuable for synthesizing precursors to more complex molecules.
Heck Coupling: The Heck reaction allows for the substitution of the bromine atom with an alkene, leading to the formation of a new carbon-carbon double bond. This provides a route to vinyl-substituted pyridazine derivatives.
Stille Coupling: This reaction involves the coupling of the bromo-pyridazine with an organotin compound. It offers an alternative to the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds.
Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds. It allows for the direct amination of the bromo-pyridazine with a variety of amines, leading to the synthesis of aminopyridazine derivatives.
Interactive Table: Cross-Coupling Reactions at the Bromine Position
| Reaction Type | Reactant | Catalyst System | Product Type |
| Suzuki-Miyaura | Organoboron Compound | Palladium Catalyst | Aryl/Alkyl-substituted Pyridazine |
| Sonogashira | Terminal Alkyne | Palladium & Copper(I) Catalysts | Alkynyl-substituted Pyridazine |
| Heck | Alkene | Palladium Catalyst | Alkenyl-substituted Pyridazine |
| Stille | Organotin Compound | Palladium Catalyst | Aryl/Alkyl-substituted Pyridazine |
| Buchwald-Hartwig | Amine | Palladium Catalyst & Ligand | Amino-substituted Pyridazine |
Nucleophilic Substitution Reactions (SNAr)
The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon. wur.nlresearchgate.netorganic-chemistry.org This allows for the displacement of the bromide ion by a variety of nucleophiles. researchgate.netorganic-chemistry.org
Common nucleophiles used in these reactions include:
Amines: Reaction with primary or secondary amines leads to the formation of the corresponding aminopyridazine derivatives. For example, pyrrolidine (B122466) and morpholine (B109124) have been shown to displace the bromine atom in similar pyridazine systems. researchgate.net
Alkoxides and Thiolates: These nucleophiles can be used to introduce alkoxy and thioether functionalities, respectively.
The efficiency of these reactions can be influenced by the nature of the nucleophile and the reaction conditions, such as solvent and temperature.
Interactive Table: Nucleophilic Substitution Reactions
| Nucleophile | Product Functional Group | Example Product |
| Pyrrolidine | Pyrrolidinyl | 3-Pyrrolidin-1-yl-6-pyridin-4-yl-pyridazine |
| Morpholine | Morpholinyl | 3-Morpholin-4-yl-6-pyridin-4-yl-pyridazine |
| Methoxide | Methoxy | 3-Methoxy-6-pyridin-4-yl-pyridazine |
| Thiophenol | Phenylthio | 3-Phenylthio-6-pyridin-4-yl-pyridazine |
Transformations Involving Pyridine (B92270) and Pyridazine Nitrogens
The nitrogen atoms in both the pyridine and pyridazine rings are key sites for chemical reactions, including coordination with metals and reactions with electrophiles.
Coordination Chemistry with Metal Centers
The lone pairs of electrons on the nitrogen atoms of both the pyridine and pyridazine rings allow this compound to act as a ligand in coordination chemistry. scribd.com It can coordinate to a variety of metal centers, forming metal complexes with interesting structural and electronic properties. researchgate.netresearchgate.net The bidentate nature of the pyridyl-pyridazine core makes it a valuable building block for the construction of supramolecular assemblies, such as grid-like metal complexes with copper(I) or silver(I) ions. researchgate.net
N-Alkylation and N-Acylation Reactions
The nitrogen atoms of the pyridazine and pyridine rings can potentially undergo N-alkylation or N-acylation reactions. N-alkylation of the pyridine nitrogen is a known transformation for pyridine-containing compounds. nih.gov However, the reactivity of the pyridazine nitrogens towards alkylation and acylation in this specific compound would depend on their relative nucleophilicity, which is influenced by the electronic effects of the substituents. The formation of pyridinium (B92312) salts through N-alkylation is a plausible reaction. organic-chemistry.org
Electrophilic and Nucleophilic Aromatic Substitutions on Ring Systems
While the primary reactivity lies at the C-Br bond, the aromatic rings themselves can undergo substitution reactions under specific conditions.
Electrophilic Aromatic Substitution (EAS): Pyridine and pyridazine rings are generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms. youtube.commasterorganicchemistry.com Reactions such as nitration or halogenation would require harsh conditions and are likely to proceed with low yields and potentially complex regioselectivity. lumenlearning.com
Nucleophilic Aromatic Substitution (SNAr) on the Ring: Apart from the displacement of the bromine, other positions on the rings are generally not susceptible to nucleophilic attack unless activated by other strong electron-withdrawing groups. The inherent electron deficiency of the pyridazine ring makes it more prone to nucleophilic attack than the pyridine ring. acs.org
Oxidative and Reductive Transformations
The dual nitrogenous heterocyclic system of this compound presents opportunities for both oxidative and reductive transformations, primarily involving the nitrogen atoms and the halogen substituent.
Oxidative Transformations
The nitrogen atoms in both the pyridazine and pyridine rings are susceptible to oxidation, most commonly forming N-oxides. The use of oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid can lead to the formation of the corresponding N-oxide derivatives. arkat-usa.org The regioselectivity of N-oxidation can be influenced by the electronic nature of the substituents on the rings. Given the electron-withdrawing nature of the pyridyl group and the bromine atom, the nitrogen atoms of the pyridazine ring are expected to be less nucleophilic. However, specific reaction conditions can be tailored to favor the oxidation of one nitrogen atom over the others. For instance, the oxidation of 3-substituted pyridines with m-CPBA is a well-established method to produce pyridine N-oxides. arkat-usa.org These N-oxides can serve as intermediates for further functionalization, as the N-O bond can activate the heterocyclic ring for nucleophilic substitution. arkat-usa.org
In some cases, pyridazine N-oxides can act as photoactivatable sources of atomic oxygen, which can mediate C-H oxidation reactions. nih.gov This suggests potential for using an N-oxide derivative of this compound in photochemically induced oxidation reactions.
| Reactant | Reagent | Product | Notes |
| 3-Substituted Pyridine | m-CPBA | 3-Substituted Pyridine N-oxide | A general method for N-oxidation. arkat-usa.org |
| Pyridine | H₂O₂ / Acetic Acid | Pyridine N-oxide | A classic method for N-oxide formation. arkat-usa.org |
| Pyridazine N-oxide derivative | Light (350-430 nm) | Deoxygenated Pyridazine + O(³P) | Can be used for C-H oxidation of other molecules. nih.gov |
Reductive Transformations
Reductive transformations of this compound can target either the heterocyclic rings or the carbon-bromine bond.
Catalytic Hydrogenation: The pyridine ring is susceptible to catalytic hydrogenation, typically under harsher conditions than simple alkenes, to yield the corresponding piperidine (B6355638) derivative. researchgate.net Catalysts such as platinum oxide (PtO₂) in a protic solvent like glacial acetic acid under hydrogen pressure are effective for the hydrogenation of substituted pyridines. researchgate.net This reaction could potentially reduce the pyridine ring of this compound to a piperidine ring, offering a pathway to saturated analogues. The pyridazine ring can also be reduced, although this may require specific catalysts and conditions to achieve selectivity. Electrocatalytic hydrogenation has also emerged as a mild and efficient method for the reduction of pyridines to piperidines. nih.gov
Reductive Dehalogenation: The bromine atom at the 3-position of the pyridazine ring can be removed through reductive dehalogenation. This can be achieved using various methods, including palladium-catalyzed reactions. For instance, palladium on carbon (Pd/C) with a hydrogen source like ammonium (B1175870) formate (B1220265) or dihydrogen gas can effectively cleave the C-Br bond, leading to the formation of 6-(pyridin-4-yl)pyridazine. This transformation is a common strategy in medicinal chemistry to introduce a hydrogen atom at a previously functionalized position.
| Reactant | Reagent/Catalyst | Product | Notes |
| Substituted Pyridine | PtO₂, H₂ (50-70 bar), Acetic Acid | Substituted Piperidine | Effective for the reduction of the pyridine ring. researchgate.net |
| Pyridine | Rh/C catalyst, Electrocatalysis | Piperidine | A mild method for pyridine reduction. nih.gov |
| 3-Bromo-pyridazine derivative | Pd/C, H₂ or H-source | 3-Unsubstituted pyridazine derivative | A standard method for removing the bromo group. |
Functional Group Interconversions and Protective Group Strategies
The bromo substituent on the pyridazine ring is a versatile handle for a wide array of functional group interconversions, most notably through palladium-catalyzed cross-coupling reactions. Protective group strategies are also crucial for achieving regioselective transformations in multi-step syntheses involving this heterocycle.
Functional Group Interconversions
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 3-position is well-suited for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This is a powerful method for forming C-C bonds by reacting the bromo-pyridazine with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. libretexts.org This reaction would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 3-position of the pyridazine ring. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields, especially with heteroaryl halides which can sometimes be challenging substrates. rsc.orgnih.gov The use of trimethyl borate (B1201080) as an additive has been shown to be beneficial in the Suzuki-Miyaura coupling of electron-deficient heteroaryl halides by mitigating catalyst deactivation. nih.gov
Sonogashira Coupling: This reaction enables the formation of a C-C triple bond by coupling the bromo-pyridazine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This would lead to the synthesis of 3-alkynyl-6-pyridin-4-yl-pyridazine derivatives.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the bromo-pyridazine with an amine in the presence of a palladium catalyst. This provides a direct route to 3-amino-6-pyridin-4-yl-pyridazine derivatives, which are often of interest in medicinal chemistry.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridazine ring, further enhanced by the bromo substituent, makes the 3-position susceptible to nucleophilic aromatic substitution. Strong nucleophiles such as alkoxides, thiolates, and amines can displace the bromide ion, particularly under elevated temperatures. For instance, treatment of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) with various amines leads to the C-6 aminated products in high yields. researchgate.net A similar reactivity can be expected for this compound.
| Reaction Type | Reactant | Coupling Partner | Catalyst/Reagents | Product |
| Suzuki-Miyaura Coupling | This compound | R-B(OH)₂ | Pd catalyst, Base | 3-R-6-pyridin-4-yl-pyridazine |
| Sonogashira Coupling | This compound | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | 3-(R-C≡C)-6-pyridin-4-yl-pyridazine |
| Buchwald-Hartwig Amination | This compound | R¹R²NH | Pd catalyst, Base | 3-(R¹R²N)-6-pyridin-4-yl-pyridazine |
| Nucleophilic Aromatic Substitution | This compound | Nu-H | Base (optional), Heat | 3-Nu-6-pyridin-4-yl-pyridazine |
Protective Group Strategies
In a molecule with multiple reactive sites like this compound, the use of protecting groups is essential to achieve selective transformations.
Protection of Nitrogen Atoms: The nitrogen atoms of the pyridine and pyridazine rings can be protected to prevent unwanted side reactions during transformations targeting other parts of the molecule.
N-Oxide as a Protecting Group: As mentioned in the oxidative transformations section, the formation of an N-oxide can serve as a protecting strategy. The N-oxide can be later removed by deoxygenation using reagents like PCl₃ or PPh₃.
Protection of the Pyridine Nitrogen: If a reaction needs to be performed selectively on the pyridazine ring, the more basic pyridine nitrogen can be protected. This is often achieved by quaternization with an alkyl halide (e.g., methyl iodide) or by using acid-labile protecting groups if the subsequent reaction conditions are basic.
Protection of Other Functional Groups: If other functional groups were to be introduced onto the pyridazine or pyridine rings, standard protecting group chemistry would apply. For example, hydroxyl groups can be protected as silyl (B83357) ethers (e.g., TBS ether) or benzyl (B1604629) ethers, while amino groups can be protected as carbamates (e.g., Boc or Cbz). The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its subsequent removal.
| Functional Group to Protect | Protecting Group | Protection Reagent | Deprotection Conditions |
| Pyridine/Pyridazine Nitrogen | N-oxide | m-CPBA, H₂O₂ | PCl₃, PPh₃ |
| Amino Group | tert-Butoxycarbonyl (Boc) | Boc₂O | Trifluoroacetic acid (TFA) |
| Amino Group | Carbobenzyloxy (Cbz) | Benzyl chloroformate | H₂, Pd/C |
| Hydroxyl Group | tert-Butyldimethylsilyl (TBS) | TBSCl, Imidazole | Tetrabutylammonium fluoride (B91410) (TBAF) |
| Hydroxyl Group | Benzyl (Bn) | Benzyl bromide, Base | H₂, Pd/C |
Advanced Spectroscopic and Structural Characterization
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a unique "fingerprint" of a molecule by probing its vibrational modes. These techniques are instrumental in identifying functional groups and determining structural features.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds and functional groups within the molecule. For 3-Bromo-6-pyridin-4-yl-pyridazine, one would expect to observe characteristic stretching and bending vibrations for the C-H, C=C, and C=N bonds of the pyridinyl and pyridazine (B1198779) rings, as well as the C-Br stretching frequency.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would provide valuable information about the vibrations of the aromatic ring systems and the carbon-bromine bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons in a molecule. In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the pyridazine and pyridine (B92270) rings. The chemical shifts, splitting patterns (due to spin-spin coupling), and integration of these signals would be crucial for confirming the substitution pattern of the molecule.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the electronic environment of each carbon atom, differentiating between carbons in the electron-deficient pyridazine ring, the pyridine ring, and the carbon atom bonded to the bromine.
Two-Dimensional NMR Techniques (COSY, HSQC, HETCOR)
Two-dimensional (2D) NMR techniques are used to determine the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy) would establish correlations between coupled protons, helping to assign the proton signals of the individual rings.
HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation) would reveal one-bond correlations between protons and the carbon atoms they are directly attached to, allowing for the unambiguous assignment of the carbon signals.
Without access to the actual spectra for this compound, a detailed analysis and the creation of data tables as requested is not possible.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound, HRMS is crucial for confirming its chemical formula, C9H6BrN3. The presence of bromine is readily identified by the characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the 79Br and 81Br isotopes.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov In ESI-MS, this compound is expected to be readily protonated, forming the pseudomolecular ion [M+H]+. This technique is valuable for confirming the molecular weight of the compound. Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments, where the [M+H]+ ion is subjected to collision-induced dissociation (CID). The resulting fragmentation pattern can help to identify the different structural components of the molecule. While specific fragmentation data for this exact compound is not detailed, related studies on similar heterocyclic systems often show characteristic losses of small neutral molecules. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise details on bond lengths, bond angles, and intermolecular interactions.
Table 1: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P21/c, Pbca) |
| C-Br Bond Length | ~1.85 - 1.90 Å |
| C-N Bond Lengths (pyridazine) | ~1.32 - 1.35 Å |
| N-N Bond Length (pyridazine) | ~1.34 - 1.37 Å |
| C-C Bond Lengths (aromatic) | ~1.37 - 1.41 Å |
| Dihedral Angle (pyridazine-pyridine) | Variable, influenced by packing |
The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. For this compound, several types of intermolecular interactions are anticipated to play a significant role in the crystal packing. iucr.orgnih.gov
Hydrogen Bonding: While the molecule itself does not have traditional hydrogen bond donors, weak C-H···N hydrogen bonds are expected, where a hydrogen atom from a pyridazine or pyridine ring of one molecule interacts with a nitrogen atom of a neighboring molecule. These interactions can link molecules into chains or more complex networks. researchgate.net
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like the nitrogen atoms of the pyridine or pyridazine rings of adjacent molecules. This type of interaction, where the electrophilic region on the bromine atom (the σ-hole) interacts with a nucleophile, can be a significant directional force in the crystal packing.
π-π Stacking: The aromatic pyridazine and pyridine rings are capable of engaging in π-π stacking interactions. acs.org These interactions, which can be either face-to-face or offset, contribute to the stabilization of the crystal lattice by maximizing van der Waals forces between the aromatic systems. The planarity of the molecule would facilitate such stacking arrangements. nih.gov
Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts, providing a detailed picture of the crystal packing environment. iucr.orgresearchgate.net
Conformational Analysis in the Solid State
The conformation of molecules in the solid state is determined by a variety of intramolecular and intermolecular interactions. X-ray crystallography is a primary technique for elucidating the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and torsion angles. This data is crucial for understanding the molecule's shape and how it packs in a crystal lattice.
In another example, the crystal structure of 3-(4-bromophenyl)-4,6-dimethyl-1-pyrid-3-ylmethylaminoimidazo-[1,5-b]pyridazine, a more complex molecule, was determined to be monoclinic with the space group P12(1)l. researchgate.net The arrangement of molecules in the crystal is stabilized by intermolecular hydrogen bonds, forming a zig-zag chain. researchgate.net This highlights the importance of non-covalent interactions in dictating the solid-state conformation.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is generated based on the electron distribution of a molecule, and its properties reveal the nature and extent of close contacts with neighboring molecules.
For various bromo-substituted heterocyclic compounds, Hirshfeld surface analysis has provided detailed insights into their crystal packing. In the crystal structure of a bromo-substituted imidazopyridine derivative, the most significant contributions to the crystal packing were found to be from H···H (42.2%), H···C/C···H (23.1%), and H···Br/Br···H (22.3%) interactions. nih.govnih.gov Another study on a different bromo-substituted imidazopyridine showed H···H (48.1%), H···Br/Br···H (15.0%), and H···O/O···H (12.8%) as the dominant interactions. iucr.orgnih.gov These findings underscore the importance of hydrogen-hydrogen, hydrogen-carbon, and hydrogen-bromine contacts in the crystal packing of such compounds.
Fingerprint plots, derived from the Hirshfeld surface, provide a two-dimensional map of all intermolecular contacts. Different types of interactions appear as distinct patterns in these plots. For example, H···H interactions typically appear as a large, diffuse region, while sharper "wings" or "spikes" are characteristic of other contacts like H···Br/Br···H and H···N/N···H. nih.goviucr.orgresearchgate.net The distances at the tips of these features (de + di) provide information about the closeness of the contacts. nih.goviucr.org For instance, in one analysis, the tips for H···Br/Br···H contacts were at de + di = 2.95 Å, and for H···N/N···H contacts at de + di = 2.56 Å. nih.goviucr.org
The shape index of the Hirshfeld surface can reveal the presence or absence of π–π stacking interactions. nih.gov The analysis of the electrostatic potential mapped onto the Hirshfeld surface distinguishes regions of positive (electron-poor) and negative (electron-rich) potential, which correspond to hydrogen-bond donors and acceptors, respectively. researchgate.net
While specific Hirshfeld surface analysis data for this compound is not available in the search results, the studies on analogous compounds suggest that H···H, H···C/C···H, and H···Br/Br···H interactions would likely play a significant role in its crystal packing. The nitrogen atoms of the pyridazine and pyridine rings would also be expected to participate in intermolecular interactions.
Table 1: Summary of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Bromo-Substituted Heterocyclic Compounds
| Interaction Type | Contribution (%) in Compound 1 nih.govnih.gov | Contribution (%) in Compound 2 iucr.orgnih.gov |
| H···H | 42.2 | 48.1 |
| H···C/C···H | 23.1 | - |
| H···Br/Br···H | 22.3 | 15.0 |
| H···O/O···H | - | 12.8 |
| H···N/N···H | 10.1 | - |
| C···Br/Br···C | 1.2 | - |
| N···Br/Br···N | 1.1 | - |
| C···C | - | - |
| N···C/C···N | - | - |
Note: Data is for related bromo-substituted heterocyclic compounds, not this compound itself.
Electronic Absorption and Emission Spectroscopy (UV-Vis)
Electronic absorption and emission spectroscopy (UV-Vis) provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength and intensity of the absorption bands are characteristic of the molecule's structure and electronic system.
For heterocyclic compounds, UV-Vis spectra typically show bands corresponding to π→π* and n→π* transitions. The π→π* transitions, which are usually more intense, arise from the excitation of electrons in π bonding orbitals to π* antibonding orbitals. The n→π* transitions involve the excitation of non-bonding electrons (e.g., on nitrogen atoms) to π* antibonding orbitals and are generally weaker.
In studies of related phthalocyanine (B1677752) complexes in pyridine, characteristic Q and B bands are observed in the UV-Vis spectra. The Q band, appearing in the 600-750 nm region, and the B band, at shorter wavelengths, are attributed to π→π* transitions within the phthalocyanine macrocycle. researchgate.net For pyrazoline derivatives, both experimental and theoretical UV-Vis spectra have been used to study their electronic transitions. researchgate.net
The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the pyridazine and pyridine ring systems. The presence of the bromine atom and the conjugation between the two aromatic rings will influence the position and intensity of these absorption bands. While specific UV-Vis data for this compound was not found in the search results, the analysis of similar compounds provides a basis for predicting its spectral properties.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a standard method for investigating the properties of heterocyclic compounds. It offers a balance between computational cost and accuracy, making it suitable for a detailed analysis of molecules such as 3-Bromo-6-pyridin-4-yl-pyridazine. Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to model the molecule's behavior. nih.govnih.gov
The first step in most computational studies is geometry optimization. This process calculates the lowest energy arrangement of atoms in the molecule, predicting its most stable three-dimensional structure. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. Theoretical results for similar bromo-pyridine derivatives show good agreement between the optimized geometry and data obtained from experimental techniques like X-ray crystallography. nih.govekb.egresearchgate.net
Table 1: Representative Predicted Geometric Parameters for a Bromo-Heterocyclic System Note: This table presents typical data for analogous structures as specific experimental data for this compound is not available in the provided sources. The methodology is based on DFT calculations.
| Parameter | Bond/Angle | Theoretical Value (B3LYP) |
| Bond Length (Å) | C-C (pyridazine) | ~1.39 Å |
| C-N (pyridazine) | ~1.34 Å | |
| C-Br | ~1.90 Å | |
| C-C (inter-ring) | ~1.48 Å | |
| C-N (pyridine) | ~1.35 Å | |
| Bond Angle (°) | C-N-N (pyridazine) | ~119° |
| N-C-C (pyridazine) | ~122° | |
| Br-C-N (pyridazine) | ~116° | |
| C-C-N (inter-ring) | ~120° | |
| Dihedral Angle (°) | Pyridazine-Pyridine | Varies (e.g., ~20-30°) |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. mdpi.comresearchgate.net A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution on the molecule's surface. MEP maps use a color scale to indicate electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions. ekb.egresearchgate.net For this compound, the nitrogen atoms of the heterocyclic rings are expected to be electron-rich regions, while the hydrogen atoms and the region around the bromine atom may show electron-deficient characteristics.
Table 2: Predicted Frontier Orbital Energies for Analogous Pyridine (B92270)/Pyridazine (B1198779) Systems Note: Values are illustrative and derived from studies on similar molecular structures.
| Parameter | Symbol | Typical Calculated Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -3.1 to -6.8 eV |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.7 to -2.5 eV |
| HOMO-LUMO Energy Gap | ΔE | 2.3 to 5.4 eV |
DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure. Theoretical calculations can determine vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. researchgate.neturfu.ru Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of ¹H and ¹³C NMR spectra. nih.gov
Often, the calculated vibrational frequencies are systematically higher than the experimental values due to the calculations being performed on a single molecule in the gas phase at absolute zero. To account for this, the calculated frequencies are often multiplied by a scaling factor to improve their correlation with experimental data. researchgate.net
From the HOMO and LUMO energies obtained through DFT, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net These indices provide a more nuanced understanding of reactivity than the HOMO-LUMO gap alone. researchgate.net
Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap.
Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons from an equilibrium system.
Global Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. nih.gov
Global Softness (σ): The reciprocal of hardness; soft molecules are more reactive.
For related bromo-substituted N-heterocycles, these parameters have been successfully calculated to rationalize their reactivity patterns. nih.govnih.gov
Table 3: Global Reactivity Descriptors and Their Formulas Note: I and A represent the ionization potential and electron affinity, respectively, which are approximated by -EHOMO and -ELUMO.
| Descriptor | Symbol | Formula | Significance |
| Electronegativity | χ | (I + A) / 2 | Electron attracting power |
| Chemical Hardness | η | (I - A) / 2 | Resistance to charge transfer |
| Chemical Potential | µ | -(I + A) / 2 | Electron escaping tendency |
| Electrophilicity Index | ω | µ² / (2η) | Electron accepting capability |
| Global Softness | σ | 1 / η | Measure of reactivity |
Furthermore, computational methods can evaluate the nonlinear optical (NLO) properties of the molecule by calculating its first hyperpolarizability (β). researchgate.net Molecules with significant NLO properties are of interest for applications in optoelectronics and photonics. The presence of electron-donating and electron-accepting groups connected by a π-conjugated system, a feature present in the pyridyl-pyridazine scaffold, can lead to enhanced NLO response. researchgate.net
Energy Framework Analysis in Crystal Structures
While DFT focuses on a single molecule, energy framework analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. This method, often used in conjunction with Hirshfeld surface analysis, calculates the interaction energies (electrostatic, dispersion, polarization, and repulsion) between a central molecule and its neighbors. iucr.orgrasayanjournal.co.in
This analysis reveals the topology and strength of the crystal packing. rasayanjournal.co.in For similar bromo-aromatic compounds, studies have shown that dispersion forces and electrostatic interactions are often the dominant forces governing the supramolecular assembly. iucr.orgresearchgate.net Visualizing these energies as frameworks helps to understand the stability of the crystal structure and identify the key interactions, such as π-π stacking or hydrogen bonds, that direct the packing arrangement.
Molecular Modeling and Docking Studies for Molecular Interactions
Molecular modeling and docking are pivotal in predicting how a ligand such as this compound fits into the binding site of a protein and what interactions stabilize the complex. These studies have been particularly insightful in the context of its activity as a c-Met kinase inhibitor.
Docking studies have successfully placed this compound into the ATP-binding pocket of the c-Met kinase enzyme. The characterization of this binding site reveals a crucial "hinge" region, which is a common anchoring point for kinase inhibitors. The pyridyl-pyridazine core of the compound is predicted to form key hydrogen bonds with the backbone of residues in this hinge region.
Specifically, the active site is characterized by key amino acid residues that form the binding pocket. Studies focusing on derivatives of this compound highlight the importance of the hinge region, the DFG motif, and a hydrophobic pocket in accommodating the ligand. The pyridazine nitrogen atoms are critical for forming hydrogen bonds with the amide backbone of Met1160 in the hinge region of c-Met kinase.
Computational docking predicts a specific binding mode for this compound within the c-Met kinase active site. The primary interaction involves the formation of two hydrogen bonds between the nitrogen atoms of the pyridazine ring and the backbone of Met1160 in the hinge region. This bidentate hydrogen-bonding pattern is a hallmark of many effective kinase inhibitors and serves as a critical anchor for the molecule.
Computational methods have been instrumental in elucidating the Structure-Activity Relationship (SAR) for the this compound scaffold. These studies explore how chemical modifications at different positions of the molecule affect its binding affinity and inhibitory activity.
Pyridazine Core : The pyridazine ring is considered essential for activity due to its ability to form the crucial bidentate hydrogen bond with the kinase hinge region.
Pyridine Ring (Position 6) : Modifications to the pyridine ring are generally well-tolerated and can be used to modulate properties like solubility and cell permeability.
Bromo Group (Position 3) : The bromine atom at the 3-position is significant. Its replacement with other groups has been a key focus of SAR studies. For instance, replacing the bromine with various substituted phenyl groups has been explored to probe a deep hydrophobic pocket near the hinge region, leading to derivatives with significantly enhanced potency against c-Met kinase. Computational models show that these larger groups can establish additional favorable van der Waals and hydrophobic interactions within this pocket, rationalizing the observed increase in activity.
The table below summarizes the computational insights into the SAR of this scaffold.
| Molecular Region | Role in Binding | Impact of Modification |
| Pyridazine Ring | Forms two hydrogen bonds with the c-Met hinge region (Met1160). | Considered a critical and generally immutable part of the pharmacophore. |
| Pyridine at C6 | Oriented towards the solvent-exposed region. | Modifications can improve physicochemical properties without disrupting core binding. |
| Bromine at C3 | Occupies a hydrophobic pocket. | Replacement with larger hydrophobic groups can access deeper pockets, increasing van der Waals contacts and significantly enhancing potency. |
Quantum Chemical Characterization of Reaction Mechanisms
As of current literature, detailed quantum chemical studies specifically characterizing the reaction mechanisms involving the synthesis or metabolic degradation of this compound are not extensively published. Such studies, often employing methods like Density Functional Theory (DFT), would typically be used to calculate transition state energies, reaction energy profiles, and electron distribution to understand the feasibility and pathways of chemical reactions. While these methods are widely used in medicinal chemistry for understanding ligand properties like conformation and electronic structure, specific mechanistic studies for this compound remain a potential area for future research.
Advanced Applications in Chemical Sciences
Applications in Materials Science and Engineering
The bifunctional nature of 3-Bromo-6-pyridin-4-yl-pyridazine, featuring both electron-deficient diazine (pyridazine) and azine (pyridine) rings, makes it a compelling candidate for the design of advanced functional materials. Its structural motifs are found in compounds developed for various optoelectronic applications.
Development of Organic Semiconductors
Nitrogen-containing aromatic systems are fundamental to the development of modern organic semiconductors, particularly for electron-transporting materials (ETMs) due to the electron-withdrawing nature of the nitrogen atoms. The pyridazine (B1198779) core, being a diazine, is inherently electron-deficient, a key characteristic for facilitating electron injection and transport in electronic devices.
While direct studies on this compound as a standalone semiconductor are not extensively documented, its structural components are integral to established semiconductor designs. For instance, pyridine-appended pyrene (B120774) derivatives have been successfully developed and studied as hole-transporting materials (HTMs). In these architectures, the pyridine (B92270) unit often functions as an electron-accepting moiety. acs.org The combination of a pyridazine and a pyridine ring in one molecule suggests its potential as an n-type or ambipolar semiconductor, where the electronic properties can be finely tuned through further functionalization at the bromine position.
Components in Light-Emitting Diodes (LEDs)
The strategic incorporation of halogenated pyridine and pyridazine derivatives is a known approach in the design of materials for organic light-emitting diodes (OLEDs). These structural units can influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport, leading to improved device performance.
Research on functional pyrene–pyridine integrated materials has demonstrated the utility of a bromo-functionalized pyridine core in creating effective HTMs for OLEDs. In one study, a series of pyrene-pyridine derivatives were synthesized where the pyridine unit served as an acceptor. acs.org The derivative 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br) was used as an HTM in an OLED device that exhibited high luminance and efficiency with reduced roll-off, a critical factor for stable performance at high brightness. acs.org
The demonstrated success of the bromophenyl-pyridine unit in high-performance OLEDs underscores the potential of this compound as a building block for similar applications. The bromine atom provides a site for further synthetic modification, while the pyridinyl-pyridazine core offers desirable electronic properties for charge transport layers.
Table 1: Performance of an OLED Device Using a Related Bromo-Pyridine Material (Py-Br) as the Hole-Transporting Material
| Metric | Value |
|---|---|
| Maximum Luminance | 17,300 cd/m² |
| Maximum Current Efficiency | 22.4 cd/A |
| External Quantum Efficiency (EQE) | 9% (at 3,500 cd/m²) |
| Efficiency Roll-Off | 7% (from 1,000 to 10,000 cd/m²) |
Source: ACS Omega acs.org
Photochromic Materials
Photochromic materials, which undergo reversible changes in color upon exposure to light, are at the forefront of smart materials research. The pyridazine scaffold has been successfully incorporated into such systems. Researchers have prepared cooligomers of styrene (B11656) and 4-vinylpyridazine using controlled free-radical polymerization. rsc.org These cooligomers were then reacted with a spirocyclopropene, transforming the pendant pyridazine units into photochromic spirodihydroindolizines. rsc.org
These pyridazine-based photochromic systems demonstrated good fatigue resistance, a crucial parameter for the long-term stability and usability of such materials. rsc.org Further photochemical studies on other complex pyridazine derivatives, such as 3-azido-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine, show that the pyridazine ring can undergo photolytic ring-opening reactions, highlighting its photochemical reactivity which can be harnessed for developing new light-sensitive materials. This established photochemical activity of the pyridazine ring suggests that this compound could serve as a valuable precursor for novel photochromic compounds.
Role as Key Synthetic Intermediates in Complex Organic Molecule Synthesis
The reactivity of the C-Br bond and the presence of multiple nitrogen atoms make this compound a highly valuable and versatile building block in synthetic organic chemistry.
Building Blocks for Heterocyclic Scaffolds
Halogenated pyridazines are cornerstone intermediates for the construction of more complex, poly-functionalized heterocyclic systems. The bromine atom acts as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. nih.govresearchgate.net These reactions allow for the regioselective introduction of aryl, heteroaryl, or alkyl groups at the 3-position of the pyridazine ring.
An efficient method for creating libraries of 4,6- or 5,6-disubstituted 3-aminopyridazines starts from 4-bromo-pyridazine-3,6-dione, utilizing a combination of amination and Pd(0) cross-coupling reactions. nih.gov This highlights the general utility of the bromopyridazine motif. In the case of this compound, the bromine atom provides a reliable site for derivatization, while the pyridin-4-yl substituent at the 6-position modulates the electronic properties of the core, influencing the reactivity and properties of the resulting molecules. This makes it an ideal starting material for generating diverse molecular scaffolds for applications in medicinal chemistry and materials science.
Precursors for Agrochemical Development
The pyridazine ring is a recognized "pharmacophore" in agrochemical research and is present in several commercial pesticides. researchgate.net The scaffold's unique physicochemical properties, including its polarity and hydrogen-bonding capacity, make it an attractive component in the design of new active ingredients for crop protection. nih.gov
Derivatives of pyridazine have been investigated for a range of bioactivities. For example, a series of 6-(benzyloxy)pyridazin-3-amine (B13967861) derivatives were studied for their potential as weed killers, displaying moderate herbicidal properties against certain plant species. nih.gov The use of brominated pyridazines as intermediates is a common strategy in the synthesis of these target molecules. The compound 3-Bromo-6-(tert-butyl)pyridazine, for instance, is noted for its use in the production of agrochemicals. Given this precedent, this compound represents a logical and valuable precursor for the synthesis of new potential herbicides, fungicides, or insecticides, combining the proven agrochemical potential of the pyridazine core with the functionality of the pyridine ring.
Intermediates in Photochemical Research
There is no available research to indicate the use of this compound as an intermediate in photochemical studies. The photophysical properties of this specific compound have not been characterized in the reviewed literature, and there are no reports of its application as a photosensitizer or in other photochemical processes. While pyridazine derivatives, in general, have been a subject of interest in photochemistry, the specific contributions of the bromo and pyridin-4-yl substituents in this arrangement have not been explored.
Mechanistic Biological Investigations at the Molecular Level
Detailed molecular-level investigations into the biological mechanisms of this compound are not described in the current body of scientific literature. Although pyridazine-containing compounds are known to be explored as bioactive agents, specific studies on this compound are lacking.
No studies have been published detailing the enzyme inhibition mechanisms of this compound. While the pyridazine scaffold is recognized as a "biologically friendly fragment for kinase inhibitor development," there is no specific data or research linking this compound to the inhibition of any particular kinase or other enzymes. nih.gov
The exploration of receptor modulation and specific binding mechanisms for this compound has not been reported. General classes of pyridazine derivatives have been investigated for their potential to interact with various receptors, but the specific binding affinity and modulatory effects of this compound remain uninvestigated. smolecule.comgoogle.com.pg
There are no documented biochemical assays investigating the protein-ligand interactions of this compound. Consequently, there is no information on its binding partners or its behavior in a biological milieu at the molecular level.
Due to the absence of in vitro studies, the structure-function relationships for this compound have not been elucidated. The influence of the bromine atom at the 3-position and the pyridin-4-yl group at the 6-position of the pyridazine ring on biological activity is currently unknown.
Applications in Catalysis
A specific catalytic role for this compound, beyond its potential use as a building block in the synthesis of more complex catalytic structures, has not been identified in the scientific literature. There are no reports of this compound acting as an organocatalyst or participating directly in catalytic cycles.
Future Research Directions and Perspectives
Emerging Synthetic Strategies for Enhanced Accessibility
The development of efficient and sustainable synthetic routes is paramount for the widespread investigation and application of 3-Bromo-6-pyridin-4-yl-pyridazine. While classical methods for pyridazine (B1198779) synthesis, such as the condensation of 1,4-dicarbonyl compounds with hydrazines, have been established, future research is geared towards more sophisticated and accessible strategies. wikipedia.org
One promising avenue is the utilization of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate reaction times, increase yields, and often leads to cleaner reaction profiles for the synthesis of various pyridazine derivatives. nih.govnih.gov For instance, microwave irradiation has been effectively used in palladium-catalyzed cross-coupling reactions to build substituted 3-aminopyridazines. nih.gov Exploring MAOS for the key bond-forming reactions in the synthesis of this compound could significantly enhance its accessibility.
Another area of focus is the development of one-pot multicomponent reactions . These reactions, where multiple starting materials react in a single flask to form a complex product, offer significant advantages in terms of efficiency and atom economy. A mild, three-step one-pot procedure has been successfully developed for the synthesis of novel pyridazine C-nucleosides, showcasing the potential of this approach. nih.gov Adapting such a strategy for the synthesis of this compound could streamline its production.
Furthermore, the exploration of novel catalytic systems is crucial. This includes the development of more active and selective catalysts for cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are instrumental in constructing the biaryl linkage between the pyridazine and pyridine (B92270) rings. Research into the use of earth-abundant metal catalysts as alternatives to precious metals like palladium is also a growing trend.
Finally, the concept of late-stage functionalization is gaining traction. This involves introducing the bromo and pyridin-4-yl substituents at a later stage in the synthetic sequence. This approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, which is particularly valuable in drug discovery and materials science.
Advanced Characterization Techniques for Deeper Structural Insights
A thorough understanding of the three-dimensional structure and electronic properties of this compound is essential for predicting its reactivity and designing new applications. While standard techniques like NMR and mass spectrometry are routinely used, advanced characterization methods can provide deeper insights.
X-ray crystallography remains the gold standard for determining the precise solid-state structure of molecules. Obtaining a high-quality crystal structure of this compound would provide invaluable information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.gov This information is critical for understanding its packing in the solid state and for designing materials with specific properties.
Advanced NMR techniques , such as two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC), are powerful tools for unambiguous assignment of all proton and carbon signals, especially in complex heterocyclic systems. These techniques can also be used to study the conformational dynamics of the molecule in solution.
Spectroscopic techniques like UV-Vis and fluorescence spectroscopy can provide insights into the electronic transitions within the molecule. Studying the absorption and emission properties of this compound and its derivatives is crucial for evaluating their potential in applications such as organic light-emitting diodes (OLEDs) or fluorescent probes.
Expansion of Computational Modeling to Predict Novel Reactivity
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reactivity, thus guiding experimental design.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and vibrational frequencies of this compound. nih.govnih.gov These calculations can provide insights into the molecule's reactivity, including predicting the most likely sites for nucleophilic or electrophilic attack. The aryne distortion model, for instance, has been used to predict the regioselectivity of reactions involving pyridynes. nih.gov
Molecular docking simulations can be used to predict the binding affinity and orientation of this compound and its derivatives within the active site of a biological target. This is a crucial step in the rational design of new drugs. acs.org By understanding the key interactions between the molecule and the protein, researchers can design modifications to improve potency and selectivity. mdpi.com
Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used to model enzymatic reactions or interactions in complex biological environments. This hybrid approach treats the reactive part of the system with a high level of quantum mechanical theory while the surrounding environment is treated with a more computationally efficient molecular mechanics force field.
The expansion of these computational models will be instrumental in predicting novel reactivity patterns, designing more efficient synthetic routes, and identifying new potential applications for this compound.
Exploration of New Applications in Functional Materials and Chemical Biology Beyond Current Scope
The unique structural and electronic properties of the pyridazine ring system make it an attractive scaffold for a wide range of applications. nih.govscholarsresearchlibrary.comresearchgate.net While pyridazine derivatives have been explored for their medicinal and agrochemical properties, there is significant potential for this compound in other areas. jocpr.comlifechemicals.comresearchgate.net
In the field of functional materials , the bipyridyl-like structure of this compound makes it a promising ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. lifechemicals.com These materials have potential applications in gas storage, catalysis, and sensing. The bromine atom also provides a handle for further functionalization, allowing for the tuning of the material's properties.
The pyridazine core is also found in compounds with interesting optical and electronic properties . researchgate.net Future research could explore the use of this compound as a building block for organic semiconductors, dyes for dye-sensitized solar cells (DSSCs), or components of OLEDs.
In chemical biology , pyridazine-containing molecules are being investigated as probes to study biological processes. The pyridazine scaffold is considered a "privileged structure" in drug design due to its ability to interact with a variety of biological targets. nih.govnih.gov The bromo substituent on this compound can be used for covalent labeling of proteins or as a reactive handle for bioconjugation. This could enable the development of new chemical probes to study enzyme function or to visualize biological processes in living cells.
The exploration of these new frontiers will undoubtedly unlock the full potential of this compound and its derivatives, paving the way for exciting discoveries and innovations in materials science and chemical biology.
Q & A
Q. What experimental frameworks validate the compound’s proposed mechanism in catalytic applications?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps.
- In Situ Spectroscopy : Monitor catalytic cycles via Raman or IR spectroscopy to detect transient intermediates.
- Control Experiments : Use halogen-free analogs to isolate the bromine’s role in catalysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
